molecular formula C7H9NO4 B3110416 methyl (2Z)-2-(2-oxomorpholin-3-ylidene)acetate CAS No. 179863-13-9

methyl (2Z)-2-(2-oxomorpholin-3-ylidene)acetate

Cat. No. B3110416
CAS RN: 179863-13-9
M. Wt: 171.15 g/mol
InChI Key: VVKBPAYPLKTEFC-PLNGDYQASA-N
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Description

Methyl (2Z)-2-(2-oxomorpholin-3-ylidene)acetate is a chemical compound that has gained significant attention in the field of scientific research. It is also known as M2OA and is a morpholine derivative that has a wide range of potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of M2OA is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. M2OA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
M2OA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce angiogenesis. M2OA has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using M2OA in lab experiments is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and can be purified through various techniques. However, one of the limitations of using M2OA is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of M2OA. One of the areas of focus is to further understand the mechanism of action of M2OA and its potential applications in various diseases. Another area of focus is to develop more efficient and cost-effective methods for synthesizing M2OA. Additionally, there is a need to develop more effective delivery systems for M2OA to improve its solubility and bioavailability.
In conclusion, Methyl (2Z)-2-(2-oxomorpholin-3-ylidene)acetate is a chemical compound that has significant potential in various fields of scientific research. It has been shown to exhibit potent anticancer, anti-inflammatory, and anti-angiogenic properties, making it a potential therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of M2OA and its potential applications in various fields.

Scientific Research Applications

M2OA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of M2OA is in the field of medicine. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. M2OA has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various inflammatory and angiogenic diseases.

properties

IUPAC Name

methyl (2Z)-2-(2-oxomorpholin-3-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-11-6(9)4-5-7(10)12-3-2-8-5/h4,8H,2-3H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKBPAYPLKTEFC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)OCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)OCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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